Copper;ethyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Copper;ethyl 3-oxobutanoate, also known as ethyl acetoacetate, primarily targets α-hydrogens flanked by two carbonyl groups . This compound is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide .
Mode of Action
The mode of action of this compound involves the formation of an enolate ion, which then undergoes alkylation through an S N 2 reaction with alkyl halides . This process forms a new C-C bond, joining two smaller pieces into one larger molecule .
Biochemical Pathways
The biochemical pathway of this compound involves the formation of 3-oxoglutaric acid from two malonyl-CoA molecules . This 3-oxoglutaric acid subsequently reacts spontaneously with the N-methyl-Δ-pyrrolinium cation to yield 4-(N .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its conversion into an enolate ion and subsequent alkylation .
Result of Action
The result of this compound’s action is the formation of a new C-C bond, effectively joining two smaller molecules into one larger molecule . This process can lead to the synthesis of various complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s boiling temperature, critical temperature, and critical pressure can affect its stability and efficacy . Additionally, the presence of alkyl halides is necessary for the compound’s alkylation reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper;ethyl 3-oxobutanoate can be synthesized through the reaction of copper(II) salts with ethyl 3-oxobutanoate. A common method involves the reaction of copper(II) acetate with ethyl acetoacetate in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Copper;ethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation-reduction reactions, altering its oxidation state.
Substitution: The ethyl 3-oxobutanoate ligand can be substituted by other ligands in the presence of suitable reagents.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used to oxidize the copper center.
Substitution: Ligands such as ammonia or phosphines can replace the ethyl 3-oxobutanoate ligand under appropriate conditions.
Coordination: The compound can coordinate with ligands like bipyridine or phenanthroline in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized copper species and modified ligands.
Substitution: New coordination compounds with different ligands.
Coordination: Complexes with additional ligands attached to the copper center.
Scientific Research Applications
Copper;ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving enolate chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other copper-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: Another copper coordination compound with different ligands.
Copper(II) chloride: A simple copper salt with chloride ligands.
Copper(II) sulfate: A widely used copper compound with sulfate ligands.
Uniqueness
Copper;ethyl 3-oxobutanoate is unique due to the presence of the ethyl 3-oxobutanoate ligand, which imparts specific chemical properties and reactivity. The compound’s ability to participate in enolate chemistry and form stable coordination complexes distinguishes it from other copper compounds.
Properties
CAS No. |
14284-06-1 |
---|---|
Molecular Formula |
C12H18CuO6 |
Molecular Weight |
321.81 g/mol |
IUPAC Name |
copper;4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,7H,3H2,1-2H3;/q;;+2/p-2 |
InChI Key |
ZIOMCXDUWKRZJH-UHFFFAOYSA-L |
SMILES |
CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu] |
Canonical SMILES |
CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.